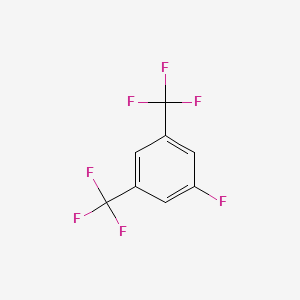

3,5-Bis(trifluoromethyl)fluorobenzene

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)fluorobenzene: is an organic compound with the molecular formula C8H3F7 . It is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)fluorobenzene typically involves the use of Grignard reagents. One common method includes the reaction of 3,5-dibromo-1-fluorobenzene with trifluoromethyl magnesium bromide. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorine atom and trifluoromethyl groups participate in nucleophilic and electrophilic substitution reactions under controlled conditions:

Nucleophilic Aromatic Substitution (SNAr)

- Halogen Exchange : Reacts with Grignard reagents (e.g., trifluoromethyl magnesium bromide) to replace the fluorine atom .

- Cyanation : Palladium-catalyzed coupling with acrylonitrile yields cinnamonitrile derivatives (69% yield) .

Electrophilic Aromatic Substitution

- Friedel-Crafts Alkylation : Reacts with benzene in superacid (CF₃SO₃H) to form benzophenone derivatives via carbocation intermediates .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring:

Oxidation

- Nitro Derivatives : Nitration with HNO₃/H₂SO₄ forms 3,5-bis(trifluoromethyl)-4-nitrofluorobenzene, a precursor to aniline derivatives.

Reduction

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines (e.g., 3,5-bis(trifluoromethyl)-4-fluoroaniline).

Trifluoromethylation Mechanisms

- Cuprate-Mediated Reactions : Reacts with bis(trifluoromethyl)cuprates [(NHC)Cu-CF₃] to form trifluoromethylated arenes via ligand redistribution equilibria .

Thermal and Kinetic Stability

- Thermal Decomposition : Stable up to 300°C; decomposes to release HF and CF₃ radicals above 350°C .

- Kinetic Studies : Trifluoromethylation rates inversely correlate with copper complex concentration (TOF = 241/h) .

Comparative Reactivity

Applications De Recherche Scientifique

Organic Synthesis

- Building Block : 3,5-Bis(trifluoromethyl)fluorobenzene serves as a precursor for synthesizing various substituted benzene derivatives through electrophilic aromatic substitution reactions. Its unique structure allows for selective functionalization at specific positions on the benzene ring.

- Mechanistic Studies : The compound's reactivity can be studied to understand the mechanisms of electrophilic substitutions and other organic reactions, contributing to the development of new synthetic methodologies .

Biological Research

- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties against drug-resistant strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

- Pharmacological Applications : The compound is investigated for its role in drug development due to its stability and bioactivity. It has been explored as an intermediate in synthesizing therapeutic agents targeting neurokinin receptors, which are implicated in inflammatory diseases and psychiatric disorders .

Specialty Chemicals

This compound is utilized in producing specialty chemicals that require high thermal stability. Its properties make it suitable for applications in high-temperature environments where conventional materials may fail .

Material Science

The compound's unique electronic characteristics allow it to be incorporated into advanced materials, enhancing their performance in various applications, including coatings and polymers .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant growth inhibition against Escherichia coli. The results indicated that modifications to the trifluoromethyl groups could enhance the antimicrobial activity further, paving the way for new antibiotic formulations.

Case Study 2: Pharmaceutical Development

Research into the synthesis of neurokinin receptor antagonists using this compound as an intermediate showed promising results. The synthesized compounds exhibited effective binding affinities and biological activity, indicating potential therapeutic uses in treating conditions like chronic pain and anxiety disorders.

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)fluorobenzene involves its interaction with molecular targets through its trifluoromethyl groups and fluorine atom. These interactions can affect the compound’s reactivity and stability, influencing its behavior in chemical reactions and biological systems . The pathways involved include the activation of specific enzymes and receptors, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

- 3,5-Bis(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)aniline

- 1,3,5-Trifluorobenzene

Comparison: 3,5-Bis(trifluoromethyl)fluorobenzene is unique due to the presence of both trifluoromethyl groups and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and higher thermal stability, compared to similar compounds .

Activité Biologique

3,5-Bis(trifluoromethyl)fluorobenzene (CAS 35564-19-3) is a compound characterized by the presence of two trifluoromethyl groups and a fluorine atom on a benzene ring. This unique structure contributes to its biological properties, particularly in antimicrobial and anticancer activities. The trifluoromethyl group is known for enhancing the pharmacological profiles of various compounds due to its lipophilicity and electronic effects, which can improve binding affinities to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized with this moiety have shown potent growth inhibition against various drug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of selected derivatives of this compound against different bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 1 - 2 |

| 2 | Enterococcus faecalis | 2 - 4 |

| 3 | Bacillus subtilis | 1 |

| 4 | E. coli | 4.88 |

These MIC values indicate that certain derivatives are more effective than standard antibiotics like vancomycin and daptomycin, highlighting their potential as new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. Research has shown that these compounds can inhibit the growth of various human cancer cell lines.

Inhibition Concentration (IC50) Values

The following table presents the IC50 values for selected compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | PACA2 | 44.4 |

| 8 | HCT116 | 22.4 |

| 9 | HePG2 | 17.8 |

These results demonstrate that some derivatives outperform Doxorubicin, a common chemotherapeutic agent, indicating their potential for further development in cancer therapy .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For example, the interaction between the trifluoromethyl group and target proteins enhances binding affinity through multipolar interactions with carbonyl groups on proteins . Additionally, gene expression analysis revealed that treatment with these compounds can down-regulate key oncogenes such as EGFR and KRAS, which are involved in tumor growth and progression .

Propriétés

IUPAC Name |

1-fluoro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVDOILFQLAMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293286 | |

| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35564-19-3 | |

| Record name | 35564-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.